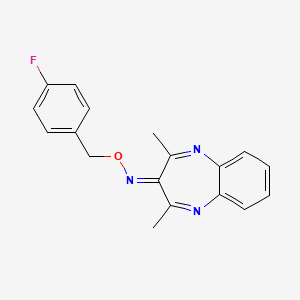

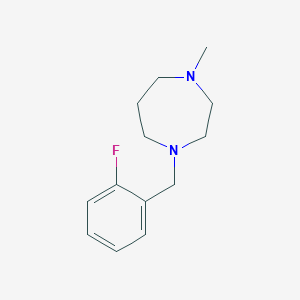

2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(4-fluorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(4-fluorobenzyl)oxime" is part of the benzodiazepine family, known for their wide-ranging applications in various fields of chemistry and pharmacology. These compounds have been extensively studied for their chemical and physical properties, synthesis methods, and molecular structure.

Synthesis Analysis

The synthesis of novel 1,5-benzodiazepine oxime derivatives involves methods such as solid-phase synthesis and specific reactions that introduce the fluorobenzyl group. Techniques like the reaction of resin-bound 4-fluoro-3-nitrobenzoic acid with different β-amino acids, followed by nitro group reduction and formation of the seven-membered ring, are employed to achieve high purities and yields of the title compounds (Schwarz, Tumelty, & Gallop, 1998).

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives, including "2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(4-fluorobenzyl)oxime," is characterized using various spectroscopic methods. Studies on similar compounds have utilized 1H NMR, 13C NMR, and IR techniques, complemented by single crystal X-ray diffraction studies, to elucidate their structure (Naveen et al., 2019).

Chemical Reactions and Properties

Benzodiazepines undergo a range of chemical reactions that define their reactivity and functional applications. For instance, the alkylation of benzothiazepin-4(5H)-one yields various compounds, showcasing the versatility of benzodiazepines in chemical transformations (Hofmann & Fischer, 1987).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, play a crucial role in the application and handling of these compounds. The crystallization of benzodiazepine derivatives often requires specific conditions to obtain pure and structurally defined crystals, as seen in studies involving similar compounds (Peeters, Blaton, & Ranter, 1997).

Chemical Properties Analysis

The chemical properties, including reactivity towards various nucleophiles and electrophiles, are essential for understanding the compound's potential applications. Research on dimethylaminomethylene derivatives of benzothiazepine dioxides provides insight into their interaction with nucleophiles, demonstrating the compound's versatile chemistry (Tarasiuk et al., 2014).

Mechanism of Action

While the exact mechanism of action for this specific compound is not known, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

properties

IUPAC Name |

N-[(4-fluorophenyl)methoxy]-2,4-dimethyl-1,5-benzodiazepin-3-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O/c1-12-18(22-23-11-14-7-9-15(19)10-8-14)13(2)21-17-6-4-3-5-16(17)20-12/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHICAYDLHFGDIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C(C1=NOCC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-fluorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]acetamide](/img/structure/B5634253.png)

![(3R*,4S*)-4-cyclopropyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5634267.png)

![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-ethoxypyridine](/img/structure/B5634272.png)

![1-ethyl-4-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B5634281.png)

![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5634300.png)

![1-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5634312.png)

![4-[(dimethylamino)(3-methylphenyl)acetyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5634328.png)

![{(3R*,4R*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5634337.png)

![N-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-N-(3-pyridinylmethyl)-beta-alanine](/img/structure/B5634341.png)

![3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5634348.png)